Cas no 126826-73-1 (Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-)

Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- structure
126826-73-1 structure
Product Name:Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
CAS-nummer:126826-73-1
MF:C16H22N4O2S
MW:334.436481952667
CID:172751
PubChem ID:9589300
Update Time:2025-04-19

Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
    • (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide
    • N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
    • Benzenesulfonamide, N-(1-methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)-
    • N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
    • N,N-Bis(1-methyl-2-pyrrolidinylidene)sulfanilamide
    • N-[(2Z)-1-methylpyrrolidin-2-ylidene]-4-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}benzenesulfonamide
    • 126826-73-1
    • (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
    • N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
    • Inchi: 1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15+,18-16-
    • InChI-sleutel: PATMDZCYMFAZSK-LINYASERSA-N
    • LACHT: S(C1C=CC(=CC=1)/N=C1\CCCN\1C)(/N=C1/CCCN/1C)(=O)=O

Berekende eigenschappen

  • Exacte massa: 334.146
  • Monoisotopische massa: 334.146
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 586
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 73.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Kookpunt: 496.3°Cat760mmHg
  • Vlampunt: 253.9°C
  • Brekindex: 1.644
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited